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Introduction

Enantioselective aziridination is a powerful transformation in organic synthesis, providing
access to chiral aziridines, which are versatile building blocks for the synthesis of nitrogen-
containing compounds, including pharmaceuticals and natural products. This document
provides detailed application notes and protocols for the enantioselective aziridination of olefins
using tert-butyl (mesitylsulfonyl)oxycarbamate as a nitrene precursor. While this specific
reagent is not extensively documented, the protocols and data presented here are based on
analogous and well-established methodologies for similar N-oxycarbamates and N-sulfonyl
reagents, particularly utilizing rhodium and copper catalytic systems.[1][2][3]

The use of tert-butyl (mesitylsulfonyl)oxycarbamate offers the potential for a stable, solid
nitrene precursor. The bulky mesitylsulfonyl group may influence reactivity and selectivity, while
the tert-butoxycarbonyl (Boc) group on the resulting aziridine allows for easy deprotection and
further functionalization.

Reaction Principle
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The core of this transformation is the catalytic generation of a metal-nitrene intermediate from
tert-butyl (mesitylsulfonyl)oxycarbamate. This highly reactive species then undergoes an
enantioselective addition to an olefinic substrate, mediated by a chiral catalyst, to form the
desired chiral aziridine. The choice of the metal catalyst and the chiral ligand is crucial for
achieving high yields and enantioselectivities.[4][5] Rhodium(ll) and copper(l) complexes
bearing chiral ligands are among the most successful catalysts for this type of reaction.[3][6][7]

Proposed Catalytic Systems

Based on literature precedents for similar transformations, two primary catalytic systems are
proposed:

o Rhodium(ll)-Catalyzed Aziridination: Dirhodium(ll) carboxylates, such as Rh2(OAc)a4 or chiral
variants, are known to effectively catalyze nitrene transfer reactions from N-oxycarbamates.
[1] The use of chiral dirhodium(ll) catalysts can induce enantioselectivity.

o Copper(l)-Catalyzed Aziridination: Copper(l) complexes in combination with chiral ligands,
such as bis(oxazoline) (BOX) or phosphine-based ligands, have been extensively used for
enantioselective aziridination.[2][3] These systems are particularly effective for the
aziridination of styrenyl and other activated olefins.

Data Presentation: Representative Results for
Analogous Reactions

The following tables summarize representative quantitative data from closely related
enantioselective aziridination reactions. This data should serve as a benchmark for what might
be expected when using tert-butyl (mesitylsulfonyl)oxycarbamate with appropriate
optimization.

Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Alkenes with Sulfamates|[3]
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Olefin )

Entry Catalyst Yield (%) ee (%)
Substrate

1 Styrene Rh2(S-PTAD)4 95 929

2 4-Methylstyrene Rh2(S-PTAD)a 93 99

3 4-Chlorostyrene Rh2(S-PTAD)4 92 98

4 1-Octene Rh2(S-PTAD)a 75 92

5 Cyclohexene Rh2(S-PTAD)4 88 95

Reaction conditions: Alkene (1.0 mmol), sulfamate (1.2 mmol), catalyst (0.1 mol%), solvent,

room temperature.

Table 2: Copper-Catalyzed Enantioselective Aziridination of Styrenes with PhI=NTs[3]

Styrene ] .

Entry L Ligand Yield (%) ee (%)
Derivative

1 Styrene Bis(oxazoline) L1 94 94

2 4-Chlorostyrene Bis(oxazoline) L1 95 96
4- . :

3 Bis(oxazoline) L1 85 92
Methoxystyrene

4 2-Methylstyrene Bis(oxazoline) L1 78 88
trans-(3- ) )

5 Bis(oxazoline) L1 82 90
Methylstyrene

Reaction conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), Ligand (6
mol%), CHzClz, 25 °C.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Aziridination
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This protocol is adapted from established procedures for rhodium-catalyzed aziridination with

sulfamate esters.[9]

Materials:

Dirhodium(ll) catalyst (e.g., Rh2(OAc)a4 or a chiral variant, 1-2 mol%)

Olefin (0.5 mmol, 1.0 equiv)

tert-Butyl (mesitylsulfonyl)oxycarbamate (0.6 mmol, 1.2 equiv)

Anhydrous solvent (e.g., dichloromethane or benzene, 2.5 mL to make a 0.2 M solution)
Inert atmosphere (Nitrogen or Argon)

Schlenk tube or similar reaction vessel

Magnetic stirrer and stir bar

Procedure:

To a dry Schlenk tube under an inert atmosphere, add the dirhodium(ll) catalyst (1-2 mol%).
Add the olefin (0.5 mmol) and the anhydrous solvent (2.5 mL).

Stir the solution at room temperature for 5 minutes.

Add tert-butyl (mesitylsulfonyl)oxycarbamate (0.6 mmol) in one portion.

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired
chiral aziridine.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Aziridination
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This protocol is based on the well-established copper-bis(oxazoline) catalyzed aziridination.[3]
Materials:

o Copper(l) trifluoromethanesulfonate (CuOTf) or Cu(l) trifluoromethanesulfonate benzene
complex (5 mol%)

o Chiral bis(oxazoline) ligand (6 mol%)

e Olefin (0.5 mmol, 1.0 equiv)

« tert-Butyl (mesitylsulfonyl)oxycarbamate (0.6 mmol, 1.2 equiv)

e Anhydrous dichloromethane (CHzCl2) (2.5 mL to make a 0.2 M solution)
 Inert atmosphere (Nitrogen or Argon)

e Schlenk tube or similar reaction vessel

e Magnetic stirrer and stir bar

Procedure:

e To a dry Schlenk tube under an inert atmosphere, add CuOTf (5 mol%) and the chiral
bis(oxazoline) ligand (6 mol%).

e Add anhydrous CHzClz (1.0 mL) and stir the mixture at room temperature for 30-60 minutes
to form the catalyst complex.

 |In a separate flask, dissolve the olefin (0.5 mmol) and tert-butyl
(mesitylsulfonyl)oxycarbamate (0.6 mmol) in anhydrous CH2Cl2 (1.5 mL).

o Slowly add the solution of the olefin and the nitrene precursor to the catalyst solution at the
desired temperature (e.g., 0 °C or 25 °C) over a period of 1-2 hours using a syringe pump.

 Stir the reaction mixture at the same temperature until the starting material is consumed
(monitor by TLC or GC).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.acs.org/doi/10.1021/ja00065a068
https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/product/b1269521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

e Quench the reaction by adding a few drops of water.

» Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting

with ethyl acetate.
» Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Proposed Catalytic Cycle for Rhodium-Catalyzed Aziridination
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Caption: Proposed catalytic cycle for rhodium-catalyzed aziridination.
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General Experimental Workflow

1. Catalyst and Ligand Preparation

2. Reaction Setup under Inert Atmosphere

3. Addition of Substrates

4. Reaction Monitoring (TLC/GC)

5. Work-up and Quenching

6. Purification (Chromatography)

7. Characterization (NMR, HPLC)
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Model for Enantioselection in Copper-Catalyzed Aziridination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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